molecular formula C18H17N3O5S B11615772 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11615772
M. Wt: 387.4 g/mol
InChI Key: YCDRFWYPLBSPMX-XDHOZWIPSA-N
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Description

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate is a complex organic compound that features a benzothiazole ring, a hydrazinylidene group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced by reacting the benzothiazole derivative with hydrazine or its derivatives under controlled conditions.

    Attachment of the Phenyl Acetate Moiety: The final step involves the esterification of the compound with phenyl acetate, typically using acetic anhydride or acetyl chloride as the esterifying agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to hydrazine derivatives.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl acetate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate is likely related to its ability to interact with biological macromolecules. The benzothiazole ring can intercalate with DNA, while the hydrazinylidene group can form hydrogen bonds with proteins, potentially inhibiting their function . The phenyl acetate moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}phenyl acetate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the hydrazinylidene group and the phenyl acetate moiety distinguishes it from simpler benzothiazole derivatives.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

[4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C18H17N3O5S/c1-13(23)26-15-8-6-14(7-9-15)12-19-21(10-11-22)18-16-4-2-3-5-17(16)27(24,25)20-18/h2-9,12,22H,10-11H2,1H3/b19-12+

InChI Key

YCDRFWYPLBSPMX-XDHOZWIPSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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